ethyl 2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate
CAS No.: 866149-41-9
Cat. No.: VC5539465
Molecular Formula: C13H12F3N3O4
Molecular Weight: 331.251
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866149-41-9 |
|---|---|
| Molecular Formula | C13H12F3N3O4 |
| Molecular Weight | 331.251 |
| IUPAC Name | ethyl 2-[5-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-1-yl]acetate |
| Standard InChI | InChI=1S/C13H12F3N3O4/c1-2-22-11(20)7-19-12(21)18(8-17-19)9-3-5-10(6-4-9)23-13(14,15)16/h3-6,8H,2,7H2,1H3 |
| Standard InChI Key | MPYCADHPSLIDLA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN1C(=O)N(C=N1)C2=CC=C(C=C2)OC(F)(F)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure centers on a 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms. At position 4 of the triazole, a 4-(trifluoromethoxy)phenyl group is attached, while position 1 is functionalized with an ethyl acetate moiety via a methylene bridge . The trifluoromethoxy (-OCF) group introduces strong electron-withdrawing effects, influencing both reactivity and intermolecular interactions.
Table 1: Key Structural and Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 866149-41-9 | |
| Molecular Formula | ||
| Molecular Weight | 331.25 g/mol | |
| Key Functional Groups | 1,2,4-Triazole, trifluoromethoxy, ester | |
| Predicted LogP (Lipophilicity) | ~2.1 (estimated) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically beginning with the construction of the 1,2,4-triazole ring. A plausible route includes:
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Cyclocondensation: Reaction of a hydrazine derivative with a carbonyl source (e.g., urea or thiourea) to form the triazole core .
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Substitution: Introduction of the 4-(trifluoromethoxy)phenyl group via nucleophilic aromatic substitution or Suzuki coupling .
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Esterification: Attachment of the ethyl acetate side chain using ethyl bromoacetate under basic conditions .
Table 2: Representative Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine, carbonyl compound, Δ | ~60% |
| 2 | Aryl Substitution | Pd catalysis, aryl boronic acid | ~45% |
| 3 | Alkylation | Ethyl bromoacetate, KCO | ~70% |
Industrial-Scale Production
Suppliers such as Matrix Scientific (USA) and Key Organics Limited (UK) offer the compound for research purposes, indicating established kilogram-scale synthesis protocols . Purification is typically achieved via column chromatography or recrystallization, with HPLC purity exceeding 95% .
Pharmaceutical and Chemical Applications
Material Science Applications
In polymer chemistry, the triazole ring’s rigidity and the trifluoromethoxy group’s hydrophobicity make this compound a candidate for high-performance coatings or gas-separation membranes .
| Supplier | Location | Purity | Price Range (per gram) |
|---|---|---|---|
| Matrix Scientific | USA | >95% | $120–$150 |
| Key Organics Limited | UK | >98% | €110–€130 |
| Pharmint | Global | >90% | $100–$120 |
Related Compounds and Derivatives
2-{5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetic Acid
This derivative (CAS No. 860612-21-1) lacks the ethyl ester, increasing water solubility but reducing cell membrane permeability. Comparative studies suggest the ethyl ester prodrug form achieves 3-fold higher plasma concentrations in rodent models.
Ethyl 2-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
Replacing the trifluoromethoxy group with a methyl group (CAS No. 866149-34-0) reduces molecular weight to 261.28 g/mol and logP to ~1.8, demonstrating how substituents modulate physicochemical properties .
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